6-(Benzoyloxy)naphthalene-2-carboxylic acid
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Overview
Description
6-(Benzoyloxy)naphthalene-2-carboxylic acid is an organic compound that belongs to the class of naphthalene carboxylic acids It is characterized by the presence of a benzoyloxy group attached to the sixth position of the naphthalene ring and a carboxylic acid group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzoyloxy)naphthalene-2-carboxylic acid typically involves the esterification of 6-hydroxy-2-naphthoic acid with benzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine, which acts as a catalyst and neutralizes the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products with minimal by-products.
Chemical Reactions Analysis
Types of Reactions
6-(Benzoyloxy)naphthalene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The benzoyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products Formed
Oxidation: Quinones or other oxidized naphthalene derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
6-(Benzoyloxy)naphthalene-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-(Benzoyloxy)naphthalene-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyloxy group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The carboxylic acid group can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
2-Naphthalenecarboxylic acid: Lacks the benzoyloxy group, making it less reactive in certain substitution reactions.
6-Hydroxy-2-naphthoic acid: Contains a hydroxyl group instead of a benzoyloxy group, leading to different reactivity and applications.
Uniqueness
6-(Benzoyloxy)naphthalene-2-carboxylic acid is unique due to the presence of both a benzoyloxy group and a carboxylic acid group on the naphthalene ring. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
184025-31-8 |
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Molecular Formula |
C18H12O4 |
Molecular Weight |
292.3 g/mol |
IUPAC Name |
6-benzoyloxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C18H12O4/c19-17(20)15-7-6-14-11-16(9-8-13(14)10-15)22-18(21)12-4-2-1-3-5-12/h1-11H,(H,19,20) |
InChI Key |
SOABARKDTCFARP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C=C(C=C3)C(=O)O |
Origin of Product |
United States |
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